N-benzyl-4-chloro-N-pyridin-2-ylbenzamide
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Overview
Description
N-benzyl-4-chloro-N-pyridin-2-ylbenzamide is a chemical compound with the molecular formula C19H14Cl2N2O It is characterized by the presence of a benzyl group, a chloro substituent, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-N-pyridin-2-ylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-benzyl-4-chloro-N-pyridin-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,4-dichloro-N-pyridin-2-ylbenzamide: Similar structure with an additional chloro substituent.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and piperazine/homopiperazine moiety
Uniqueness
N-benzyl-4-chloro-N-pyridin-2-ylbenzamide is unique due to its specific substitution pattern and the presence of both benzyl and pyridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15ClN2O |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
PAKXZFNYZMOIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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